molecular formula C9H14Cl2N2O B1455246 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1220040-28-7

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1455246
M. Wt: 237.12 g/mol
InChI Key: NVFYGRPPQCWOAG-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” is a compound with the CAS Number: 1220040-28-7 . It has a molecular weight of 237.13 and its IUPAC name is 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” is 1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” is an off-white solid . It has a molecular weight of 237.13 .

Scientific Research Applications

Molecular Docking and QSAR Studies

  • Docking studies have been performed on derivatives similar to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, specifically targeting c-Met kinase inhibitors. These studies reveal insights into the molecular orientations and active conformations of these inhibitors, contributing to understanding their inhibitory activity. Moreover, quantitative structure-activity relationship (QSAR) methods, like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), have been employed to predict the biological activities of these compounds, measured as IC50 values (Caballero et al., 2011).

Pyrrolidines Synthesis and Applications

  • Pyrrolidines, closely related to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, exhibit significant biological effects and are utilized in medicine, industry (as dyes or agrochemical substances), and scientific research. Studies focusing on pyrrolidines synthesis, such as the [3+2] cycloaddition reaction involving N-methyl azomethine ylide, highlight their chemical importance and potential for diverse applications (Żmigrodzka et al., 2022).

Medicinal and Agrochemical Compound Preparation

  • The rearrangement of chlorinated pyrrolidin-2-ones to yield 5-methoxylated 3-pyrrolin-2-ones demonstrates the relevance of compounds structurally related to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride in the preparation of agrochemicals or medicinal compounds. This transformation is crucial for advancing the synthesis and application of these compounds in various fields (Ghelfi et al., 2003).

Microbiological Applications

  • Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, structurally similar to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, have shown promise in microbiological applications. These compounds have been synthesized and screened for bacteriostatic and antituberculosis activity, revealing significant activity against various pathogens. This highlights the potential of such derivatives in the development of new antimicrobial agents (Miszke et al., 2008).

Safety And Hazards

The safety information for “4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” can be found in its Material Safety Data Sheet (MSDS) . For specific hazards, it’s best to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

4-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFYGRPPQCWOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

CAS RN

1220040-28-7
Record name 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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